Tert-butyl 3-(azetidin-3-yloxy)propanoate
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Overview
Description
- The compound’s systematic name is tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate . It has a molecular weight of approximately 201.26 g/mol.
Tert-butyl 3-(azetidin-3-yloxy)propanoate: is a chemical compound with the molecular formula .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of tert-butyl 3-(azetidin-3-yloxy)propanoate are not readily available in the literature.
- Industrial production methods may vary, but they likely involve esterification or related reactions.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including
Common Reagents and Conditions: Acidic or basic hydrolysis conditions, nucleophilic substitution reagents.
Major Products: The hydrolysis product would be the corresponding carboxylic acid (azetidin-3-yloxy)propanoic acid.
Scientific Research Applications
Chemistry: tert-Butyl 3-(azetidin-3-yloxy)propanoate may serve as a building block for the synthesis of other compounds.
Biology and Medicine: Its potential biological activities (e.g., antiviral, antibacterial, or antitumor effects) remain to be explored.
Industry: Applications in the field of materials science or drug discovery are possible.
Mechanism of Action
- The specific mechanism by which tert-butyl 3-(azetidin-3-yloxy)propanoate exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds. its unique structure—combining the azetidine ring and the tert-butyl ester—makes it an interesting candidate for further investigation.
Remember that this information is based on available data, and additional research may provide more insights into this compound’s properties and applications
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 3-(azetidin-3-yloxy)propanoate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)4-5-13-8-6-11-7-8/h8,11H,4-7H2,1-3H3 |
InChI Key |
ZSIRWIBWXKLYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOC1CNC1 |
Origin of Product |
United States |
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